Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a 2-(methylthio)benzamido substituent at position 2 and an ethyl ester group at position 2. Its synthesis typically involves the acylation of the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold with 2-(methylthio)benzoyl chloride under reflux conditions in solvents like toluene or ethanol .
Properties
IUPAC Name |
ethyl 2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-3-23-19(22)16-12-8-4-7-11-15(12)25-18(16)20-17(21)13-9-5-6-10-14(13)24-2/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKZZLYBNRSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with various biological targets, leading to a range of effects.
Biological Activity
Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- IUPAC Name : Ethyl 2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Molecular Formula : C19H21NO3S2
- Molecular Weight : 375.5 g/mol
- CAS Number : 831209-70-2
The compound features a complex structure that includes a benzothiophene core, which is known for its diverse pharmacological properties.
Anticancer Properties
Research has highlighted the anticancer potential of compounds with similar scaffolds to this compound. For instance:
- Microtubule Depolymerization : Compounds in this class have shown significant microtubule depolymerization activity at concentrations around 10 µM. This effect is crucial for their antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-435) .
- IC50 Values : In studies, certain derivatives exhibited IC50 values as low as 19 nM for inhibiting cell proliferation, indicating strong anticancer efficacy .
The proposed mechanism of action involves interaction with tubulin and disruption of microtubule dynamics. The benzamido group in the structure may enhance binding affinity to specific cellular targets, facilitating the cytotoxic effects observed in cancer cells .
Other Biological Activities
Beyond anticancer effects, compounds similar to this compound have been investigated for:
- Antimicrobial Activity : Thiophene derivatives are known to exhibit antimicrobial properties against various pathogens.
- Antiviral Effects : Some studies suggest potential antiviral activities due to structural similarities with other bioactive compounds .
Table of Biological Activities
Notable Studies
- Study on Microtubule Dynamics : A study focused on the microtubule depolymerizing effects of tetrahydrobenzo thiophene derivatives found that modifications to the structure significantly altered potency and efficacy against cancer cell lines .
- Antimicrobial Activity Assessment : Research highlighted the antimicrobial properties of thiophene-containing compounds, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities:
- Anticancer Activity: Research indicates that thiophene derivatives, including this compound, can inhibit the growth of various cancer cell lines. The mechanism typically involves inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways.
- Anti-inflammatory Effects: Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties: The compound demonstrates significant antibacterial and antifungal activities against several pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Case Studies and Research Findings
Numerous studies have documented the applications of this compound:
Case Study 1: Anticancer Activity
A study conducted by K. Madhavi and K.V. Ramanamma evaluated the anticancer effects of various thiophene derivatives, including this compound. The results indicated that it effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research published in the International Journal of Current Microbiology and Applied Sciences highlighted the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study reported zones of inhibition greater than those produced by conventional antibiotics .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 22 |
| Control (Ampicillin) | Staphylococcus aureus | 18 |
Case Study 3: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of thiophene derivatives. The study found that this compound significantly reduced AChE activity in vitro, indicating potential for treating cognitive decline associated with Alzheimer's disease .
Comparison with Similar Compounds
Key Trends:
- Electron-withdrawing groups (e.g., Br, sulfonamide) enhance cytotoxicity against cancer cells .
- Lipophilic groups (e.g., methylthio, bromo) improve membrane permeability but may reduce solubility .
- Heterocyclic appendages (e.g., morpholine, thiazolidinone) enable target-specific interactions (e.g., enzyme inhibition, receptor modulation) .
Physicochemical Properties
- Bulkier substituents (e.g., EU1794-29’s thiazolidinone moiety) reduce logP due to polar functional groups .
Structure-Activity Relationship (SAR) Insights
- Position 2 Modifications :
- Position 3 Ester :
- Ethyl ester improves bioavailability by balancing hydrophilicity and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
